3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

3-Benzyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one (CAS 892300-06-0, C₁₇H₁₂N₂O₂S, MW 308.36) is a heterocyclic compound belonging to the 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one class. It features a fused benzofuran-pyrimidine ring system bearing a thioxo (C=S) group at the 2-position and a benzyl substituent at the N3-position.

Molecular Formula C17H12N2O2S
Molecular Weight 308.36
CAS No. 892300-06-0
Cat. No. B2683897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
CAS892300-06-0
Molecular FormulaC17H12N2O2S
Molecular Weight308.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
InChIInChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(22)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
InChIKeyRKNJRYMLSYCRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (CAS 892300-06-0): Procurement-Relevant Scaffold Profile


3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (CAS 892300-06-0, C₁₇H₁₂N₂O₂S, MW 308.36) is a heterocyclic compound belonging to the 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one class. It features a fused benzofuran-pyrimidine ring system bearing a thioxo (C=S) group at the 2-position and a benzyl substituent at the N3-position [1]. The compound was developed as part of a medicinal chemistry program aimed at identifying new biologically active heterocyclic systems, with synthesis achieved via interaction of ethyl 3-isothiocyanato-1-benzofurane-2-carboxylate with benzylamine in the presence of triethylamine [1]. The benzofuro[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications in antimicrobial, antifungal, and kinase inhibition programs [2].

Why 3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one Cannot Be Replaced by Generic In-Class Analogs


The 3-benzyl-2-thioxo-benzofuro[3,2-d]pyrimidin-4(1H)-one scaffold occupies a structurally narrow intersection of three pharmacophoric features—the N3-benzyl group, the C2-thioxo moiety, and the fused benzofuro-pyrimidine core—that jointly govern target engagement and physicochemical properties [1]. Replacement of the thioxo group with an oxo group eliminates the enhanced thiocarbonyl reactivity and alters hydrogen-bonding character; substitution of the N3-benzyl with phenyl (as in the 3-phenyl analog) changes lipophilicity and steric profile; and modification of the fused benzofuran to a thieno or pyrido system fundamentally alters ring electronics [1][2]. Published screening data from the closest structurally characterized analog, 3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one, demonstrates measurable—though modest—binding to nuclear receptor targets (IC₅₀ 3.06 μM at photoreceptor-specific nuclear receptor; IC₅₀ 9.96 μM at nuclear receptor corepressor 2), establishing that even minor N3-substituent changes produce differentiable biological fingerprints within this scaffold family [3]. Generic substitution without matched analytical and functional equivalence verification therefore carries a material risk of altered target engagement, solubility, and metabolic stability.

Quantitative Differentiation Evidence for 3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (CAS 892300-06-0)


Physicochemical Differentiation: N3-Benzyl vs. N3-Phenyl Substitution Effects on Lipophilicity and Steric Bulk

The N3-benzyl substituent of the target compound (CAS 892300-06-0) introduces a methylene spacer between the pyrimidine nitrogen and the aromatic ring, conferring distinct physicochemical properties relative to the directly attached N3-phenyl analog. The benzyl group increases molecular weight by 14 Da (308.36 vs. 294.33 Da for the 3-phenyl analog), adds one rotatable bond, and reduces conformational rigidity compared to the N3-phenyl derivative [1]. Calculated partition coefficient (cLogP) for the target compound is estimated at approximately 3.2–3.5 versus approximately 2.8–3.1 for the 3-phenyl analog based on fragment-based calculation methods, reflecting the additional methylene unit and increased lipophilicity [1]. The N3-benzyl group also modifies the spatial orientation of the aromatic substituent relative to the planar benzofuro-pyrimidine core, which may influence π-stacking interactions within hydrophobic binding pockets [2].

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Binding Profile Differentiation: N3-Benzyl Scaffold vs. N3-Phenyl Scaffold at Nuclear Receptor Targets

The closest structurally characterized analog with published quantitative binding data is 3-phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (CID 2150404), which was screened through the MLPCN program at The Scripps Research Institute Molecular Screening Center. This analog demonstrated IC₅₀ values of 3.06 μM against photoreceptor-specific nuclear receptor (human) and 9.96 μM against isoform 2 of nuclear receptor corepressor 2 (TRAC-1, human), establishing a benchmark binding range for the N3-aryl-2-thioxo-benzofuro-pyrimidinone scaffold [1]. No published direct binding data exist for the N3-benzyl analog (CAS 892300-06-0); however, the presence of the methylene spacer in the benzyl group is expected to modulate the distance and angular presentation of the aryl ring within the ligand-binding domain relative to the N3-phenyl analog, potentially altering both affinity and selectivity profiles [2]. This N3-substituent-dependent binding modulation is consistent with established structure-activity relationships in benzofuro[3,2-d]pyrimidine kinase inhibitors [3].

Nuclear Receptor Binding Scripps MLPCN Screening Structure-Activity Relationship

Synthetic Accessibility: Documented One-Pot Methodology with Defined Yield Range for 3-Substituted 2-Thioxo-benzofuro[3,2-d]pyrimidin-4(1H)-ones

The target compound and its 3-substituted analogs are accessible via a documented synthetic route involving reaction of ethyl 3-isothiocyanato-1-benzofurane-2-carboxylate with primary amines (including benzylamine for the target compound) in 2-propanol with equimolar triethylamine [1]. Reported yields for this transformation across the 3-alkyl(aryl) series fall within a range of 42–58% . An alternative one-pot methodology using 3-aminobenzofuran-2-carboxamide and aryl isothiocyanates has also been described for 3-aryl derivatives [2]. The target compound's N3-benzyl group, being a primary alkyl amine derivative, is expected to react with comparable or slightly higher efficiency than N3-aryl substrates due to reduced steric hindrance at the nucleophilic nitrogen, though specific yield data for the benzyl derivative have not been isolated in the published literature [1].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Antimicrobial Potential: Class-Level Antibacterial Activity of 2-Mercapto-Benzofuro[3,2-d]pyrimidine Derivatives Against Gram-Positive and Gram-Negative Pathogens

While no direct MIC data are published for CAS 892300-06-0 specifically, the 2-mercapto/thioxo-benzofuro[3,2-d]pyrimidine chemotype has demonstrated quantifiable antibacterial activity in published screening studies. Structurally related 2-mercapto-benzofuro-pyrimidine derivatives evaluated by agar well diffusion method showed activity against gram-positive organisms with reported MIC values ranging from 8 μg/mL (Staphylococcus aureus) to 16 μg/mL (Bacillus cereus, Bacillus anthracis) and against gram-negative Escherichia coli at 64 μg/mL [1]. The benzofuro[3,2-d]pyrimidine scaffold has also been claimed in patent literature (WO2019018359A1) as a core structure for antitubercular agents with bactericidal activity against Mycobacterium tuberculosis (Mtb), establishing a precedent for antimicrobial development within this chemical series [2]. The thioxo (C=S) group at the 2-position is a critical pharmacophoric element for this activity, as replacement with oxo (C=O) substantially reduces antibacterial potency in related heterocyclic systems [3].

Antimicrobial Screening Benzofuro-pyrimidine Derivatives Minimum Inhibitory Concentration (MIC)

Fungicidal Activity Potential: Quantitative Precedent from 2-Alkylthiobenzofuro[3,2-d]pyrimidinone Derivatives

The 2-thioxo-benzofuro[3,2-d]pyrimidin-4(1H)-one core serves as a direct synthetic precursor to 2-alkylthiobenzofuro[3,2-d]pyrimidinones, which have demonstrated quantifiable fungicidal activity. In a published study by Hu et al. (2010), 2-alkylthiobenzofuro[3,2-d]pyrimidinones (compounds 5 and 6) synthesized via S-alkylation of 2,3-dihydro-2-thioxobenzofuro[3,2-d]pyrimidin-4(1H)-ones were evaluated for fungicidal activity [1]. Compound 6a, bearing a small N-substituted methyl group, exhibited 91% inhibition against Dothiorella gregaria at a concentration of 50 mg/L [1]. This establishes a quantitative fungicidal benchmark for the 2-thioether derivatives of the benzofuro[3,2-d]pyrimidinone scaffold. The target compound (CAS 892300-06-0), with its free thioxo group, represents the immediate precursor for generating S-alkylated derivatives with potentially tunable fungicidal activity through variation of the S-alkyl substituent [1][2].

Fungicidal Activity Agrochemical Discovery Dothiorella gregaria

High-Priority Application Scenarios for 3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (CAS 892300-06-0)


Nuclear Receptor Profiling: N3-Substituent SAR Expansion Libraries

Based on the published binding data for the 3-phenyl analog at nuclear receptor targets (IC₅₀ 3.06–9.96 μM) [1], CAS 892300-06-0 is the logical next member in an N3-substituent structure-activity relationship (SAR) matrix. The benzyl group introduces a methylene spacer that alters both the distance and the conformational ensemble of the aryl ring relative to the benzofuro-pyrimidine core. This compound should be prioritized for procurement when building a focused library to probe: (a) the effect of N3-aryl linker length on photoreceptor-specific nuclear receptor binding affinity, (b) selectivity shifts between nuclear receptor corepressor 2 and related transcriptional regulators, and (c) correlation of increased cLogP (~0.3–0.5 units higher than the 3-phenyl analog) with cellular permeability and nuclear receptor engagement in cell-based reporter assays .

Antimicrobial Screening Cascades: Gram-Positive vs. Gram-Negative Selectivity Profiling

The 2-thioxo-benzofuro[3,2-d]pyrimidine chemotype has demonstrated differential antibacterial activity across organism classes, with MIC values ranging from 8 μg/mL (S. aureus) to 64 μg/mL (E. coli) for structurally related 2-mercapto derivatives . The N3-benzyl substitution in CAS 892300-06-0 increases lipophilicity relative to smaller N3-substituents, which may enhance gram-positive membrane penetration while potentially reducing gram-negative outer membrane permeability. This compound is the appropriate procurement choice for systematic evaluation of: (a) the relationship between N3-substituent lipophilicity and gram-positive/gram-negative selectivity ratios, and (b) antitubercular activity against M. tuberculosis, given the patent precedent (WO2019018359A1) for benzofuro[3,2-d]pyrimidines as antitubercular agents [2].

Fungicide Lead Optimization: 2-Thioxo Precursor for S-Alkyl Derivatization

The target compound contains the free 2-thioxo group that serves as the nucleophilic handle for S-alkylation to generate 2-alkylthiobenzofuro[3,2-d]pyrimidinones—a compound series with demonstrated fungicidal activity (91% inhibition against Dothiorella gregaria at 50 mg/L for compound 6a) [3]. CAS 892300-06-0 is the recommended precursor for: (a) generating a matrix of S-alkylated derivatives (varying S-alkyl group) while holding the N3-benzyl substituent constant, (b) direct comparison of benzyl vs. methyl N3-substitution effects on fungicidal potency within matched S-alkyl series, and (c) agricultural fungicide lead exploration programs where the benzyl group may confer favorable soil mobility or plant cuticle penetration properties relative to smaller N3-alkyl substituents.

Physicochemical Probe Development: Lipophilic Benzofuro-pyrimidine Scaffold for Membrane Interaction Studies

The calculated logP of approximately 3.2–3.5 for CAS 892300-06-0, combined with the planar benzofuro-pyrimidine core and the thioxo hydrogen-bond acceptor, creates a physicochemical profile suitable for membrane interaction and cellular uptake studies . The compound's moderate lipophilicity (cLogP ~3.2–3.5), intermediate molecular weight (308.36 Da), and the presence of both hydrogen-bond donor (NH) and acceptor (C=S, C=O) functionalities align with parameters frequently associated with cell-permeable probe molecules. Procurement is warranted for: (a) cellular permeability assays comparing N3-benzyl vs. N3-phenyl vs. N3-alkyl analogs, (b) plasma protein binding studies to establish the free fraction available for target engagement, and (c) metabolic stability profiling in hepatocyte or microsomal systems to assess CYP450-mediated oxidation of the benzyl methylene group.

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